Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate
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Overview
Description
Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as cyclooxygenase (COX) . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound interacts with its targets by binding to the active site of the COX enzymes . This interaction can inhibit the enzymatic activity, thereby preventing the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and pain sensation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Coupling Reactions: The final compound is formed by coupling the thiazole-furan intermediate with the piperazine derivative, followed by esterification to introduce the methyl benzoate group.
Oxalate Formation: The oxalate salt is formed by reacting the final product with oxalic acid.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is unique due to its combination of a thiazole ring, furan ring, and piperazine moiety, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S.C2H2O4/c1-29-22(28)16-4-6-17(7-5-16)23-20(27)13-25-8-10-26(11-9-25)14-21-24-18(15-31-21)19-3-2-12-30-19;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWFZDLVXLCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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